molecular formula C17H16Cl2FN3S B2385888 N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide CAS No. 637325-44-1

N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide

Cat. No.: B2385888
CAS No.: 637325-44-1
M. Wt: 384.29
InChI Key: WLZUIPNIRBTWMT-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide typically involves the reaction of 4-(3-chlorophenyl)piperazine with 4-chloro-2-fluoroaniline in the presence of a suitable carbothioamide-forming reagent. Common reagents used in this synthesis include thiophosgene or carbon disulfide, often under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using the same reagents and conditions as in the laboratory synthesis, but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide
  • N-(4-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide
  • N-(4-chloro-2-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carbothioamide

Uniqueness

N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide is unique due to the specific combination of halogen atoms on the aromatic rings, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for developing new drugs or materials with specific properties.

Biological Activity

N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the compound's biological activity, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structure and Composition

The compound has the following chemical characteristics:

  • Molecular Formula : C18H18Cl2FN3S
  • Molecular Weight : 382.26 g/mol
  • LogP : 4.4519
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 1
  • Polar Surface Area : 28.55 Ų
PropertyValue
Molecular FormulaC18H18Cl2FN3S
Molecular Weight382.26 g/mol
LogP4.4519
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Polar Surface Area28.55 Ų

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance, a related piperazine derivative was evaluated for its efficacy against various cancer cell lines, showing significant growth inhibition, particularly in colon carcinoma models (HCT-15) with IC50 values in the low micromolar range .

The proposed mechanism of action for this class of compounds involves the inhibition of specific enzymes critical for cancer cell metabolism. For example, inhibitors targeting the enzyme phosphoglycerate dehydrogenase (PHGDH) have shown promising results, suggesting that this compound may similarly affect metabolic pathways crucial for tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the thiourea group in the structure is essential for maintaining biological activity. Variations in substituents on the piperazine ring and phenyl groups can significantly influence potency and selectivity against target enzymes .

Study 1: Inhibition of PHGDH

A comprehensive study focused on the optimization of piperazine derivatives for PHGDH inhibition revealed that modifications to the thiourea moiety enhanced inhibitory potency. The compound demonstrated a dose-dependent response with an IC50 value of approximately 5.4 µM in biochemical assays .

Study 2: Anticancer Efficacy

In another investigation, a series of piperazine derivatives, including those structurally similar to this compound, were screened against multiple cancer cell lines. The results indicated that compounds with electron-withdrawing groups such as chlorine significantly increased anticancer activity, highlighting the importance of substituent effects on biological outcomes .

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2FN3S/c18-12-2-1-3-14(10-12)22-6-8-23(9-7-22)17(24)21-16-5-4-13(19)11-15(16)20/h1-5,10-11H,6-9H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZUIPNIRBTWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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